N-Hydroxy-4-methoxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-hydroxy-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCBPAJDLZMJPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277934 |

Source

|

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10507-69-4 |

Source

|

| Record name | p-Anisohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-methoxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP92FP7NHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hydroxy-4-methoxybenzamide IUPAC name and CAS number

CAS Number: 10507-69-4 IUPAC Name: N-Hydroxy-4-methoxybenzamide[1]

Executive Summary

N-Hydroxy-4-methoxybenzamide (also known as p-Anisohydroxamic acid) is a synthetic hydroxamic acid derivative primarily utilized in medicinal chemistry as a zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors and as a chelating agent in bioinorganic research.[1] Its structural core—a benzamide scaffold functionalized with a hydroxamic acid moiety—mimics the transition state of peptide hydrolysis, allowing it to potently chelate metal ions (Fe³⁺, Zn²⁺, V⁵⁺) in metalloenzymes.

This guide details the physicochemical constants, synthesis protocols, and mechanistic applications of the compound, designed for researchers requiring high-purity synthesis and biological validation.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]

| Property | Data | Note |

| CAS Number | 10507-69-4 | Verified Registry Number |

| IUPAC Name | N-Hydroxy-4-methoxybenzamide | |

| Synonyms | p-Anisohydroxamic acid; 4-Methoxybenzohydroxamic acid | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| SMILES | COC1=CC=C(C=C1)C(=O)NO | |

| InChIKey | RFCBPAJDLZMJPL-UHFFFAOYSA-N | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 154–159 °C | Decomposition often observed near MP |

| pKa | ~8.9–9.1 (Predicted) | Acidic proton on Hydroxamic -OH |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in cold water |

Synthesis Protocol: Acyl Chloride Route

Context: This protocol is preferred over ester aminolysis for its higher yield and cleaner workup. It utilizes a biphasic system to manage the exothermicity and solubility differences.

Reagents

-

Precursor: 4-Methoxybenzoyl chloride (CAS: 100-07-2)[2]

-

Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base: Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: Dichloromethane (DCM) and Deionized Water

-

Workup: Hydrochloric acid (1M HCl), Ethyl Acetate

Step-by-Step Methodology

-

Preparation of Free Hydroxylamine:

-

Dissolve NH₂OH·HCl (1.5 equiv) in a minimum volume of cold water (0–5 °C).

-

Slowly add K₂CO₃ (3.0 equiv) dissolved in water. Critical: Keep temperature <10 °C to prevent degradation of free hydroxylamine.

-

-

Acylation:

-

Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in DCM.

-

Add the organic acid chloride solution dropwise to the aqueous hydroxylamine solution under vigorous stirring at 0 °C.

-

Mechanism Note: The biphasic condition protects the formed hydroxamic acid from over-acylation (O-acylation vs N-acylation).

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid chloride spot (high R_f) should disappear.

-

-

Workup & Purification:

Diagram: Synthesis Mechanism

Caption: Nucleophilic acyl substitution pathway converting acid chloride to hydroxamic acid.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 11.10 (s, 1H, broad): Hydroxamic -OH (Exchangeable).

-

δ 8.95 (s, 1H, broad): Amide -NH (Exchangeable).

-

δ 7.75 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to carbonyl.

-

δ 6.98 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to methoxy group.

-

δ 3.80 (s, 3H): Methoxy (-OCH₃) singlet.

Infrared Spectroscopy (FT-IR)

-

3200–3300 cm⁻¹: Broad O-H/N-H stretching (characteristic of hydroxamates).

-

1645 cm⁻¹: C=O stretching (Amide I band, shifted lower than esters due to resonance).

-

1605 cm⁻¹: Aromatic C=C ring stretch.

Biological Application: HDAC Inhibition

N-Hydroxy-4-methoxybenzamide serves as a fundamental model for Zinc-Binding Groups (ZBGs) in drug design.

Mechanism of Action

Histone Deacetylases (HDACs) contain a catalytic pocket with a Zn²⁺ ion essential for polarizing the acetyl-lysine substrate.

-

Chelation: The hydroxamic acid group enters the active site tunnel.

-

Binding: The carbonyl oxygen and hydroxyl oxygen form a bidentate chelate with the Zn²⁺ ion.

-

Inhibition: This displaces the water molecule required for catalysis, locking the enzyme in an inactive state.

Diagram: HDAC Inhibition Pathway

Caption: Competitive inhibition mechanism where the hydroxamic acid chelates the catalytic Zinc ion.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.[5]

-

Precaution: Hydroxamic acids can exhibit mutagenicity (Ames test positive for some derivatives). Handle with gloves and in a fume hood.

-

Stability: Store at -20 °C. Hydroxamic acids are prone to hydrolysis (to carboxylic acid) or Lossen rearrangement under high heat/strong acid.

References

-

Sigma-Aldrich. N-Hydroxy-4-methoxybenzamide Product Sheet (CAS 10507-69-4).Link

-

PubChem. Compound Summary: N-Hydroxy-4-methoxybenzamide.[1] National Library of Medicine. Link

-

Mokhtari, J. et al. Direct Synthesis of Amides and Imines (NMR Data Reference). RSC Advances, 2021. (Supporting Info used for NMR shift correlation). Link

-

ChemicalBook. 4-Methoxybenzamide NMR Spectrum (Analogous Shift Verification).Link

Sources

- 1. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methoxybenzamide | 3424-93-9 [chemicalbook.com]

synthesis of N-Hydroxy-4-methoxybenzamide from 4-methoxybenzoyl chloride

An In-depth Technical Guide to the Synthesis of N-Hydroxy-4-methoxybenzamide from 4-methoxybenzoyl chloride

Executive Summary

This guide provides a comprehensive, technically detailed framework for the synthesis of N-Hydroxy-4-methoxybenzamide, a key hydroxamic acid derivative. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical procedural choices, and establishes a self-validating protocol to ensure reproducibility and high purity. We will explore the nucleophilic acyl substitution mechanism, provide a robust, step-by-step experimental workflow, detail essential safety protocols, and outline the analytical methods for comprehensive product characterization. This guide is designed to empower researchers with the expertise and confidence to successfully synthesize and validate this important chemical entity.

Foundational Principles: The Chemistry of Hydroxamic Acid Formation

The is a classic example of a nucleophilic acyl substitution reaction. The core of this transformation lies in the interaction between a highly reactive acyl chloride and the potent nucleophile, hydroxylamine.

The Reaction Mechanism

The reaction proceeds via a two-stage addition-elimination pathway.[1]

-

Nucleophilic Attack: Hydroxylamine (NH₂OH), often generated in situ from its hydrochloride salt, acts as the nucleophile.[2] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This step is facilitated by the "alpha effect," where the adjacent electronegative oxygen atom enhances the nucleophilicity of the nitrogen, making it a more potent nucleophile than a typical amine.[2] This attack forms a transient tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated hydroxamic acid is then deprotonated by a base present in the reaction mixture. This neutralization step is crucial as it consumes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

While N-acylation is the desired pathway to form the hydroxamic acid, a competing reaction, O-acylation, can sometimes occur where the oxygen atom of hydroxylamine acts as the nucleophile.[4] However, under controlled conditions with an appropriate base, N-acylation is the predominant pathway.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

The Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and control. The causality for each critical step is explained to provide a deeper understanding beyond mere instruction.

Reagents & Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 4-Methoxybenzoyl chloride | ≥98% | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere if possible. |

| Hydroxylamine Hydrochloride | ≥99% | TCI Chemicals | Stable salt form of hydroxylamine. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | Acts as the base to generate free hydroxylamine and neutralize HCl. |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Solvent for the acyl chloride. |

| Deionized Water | N/A | In-house | Used as a solvent for the hydrophilic reagents. |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | For product precipitation during work-up. |

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, ice-salt bath, 50 mL pressure-equalizing dropping funnel, Büchner funnel, vacuum flask.

Step-by-Step Synthesis Procedure

-

Reagent Preparation (Hydroxylamine Solution):

-

In the 250 mL three-neck flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) in a mixture of deionized water and THF (e.g., 1:1 ratio, 100 mL total).

-

Causality: Using sodium bicarbonate serves two critical functions: it deprotonates the hydroxylamine hydrochloride to generate the free, nucleophilic hydroxylamine, and it acts as a base to neutralize the HCl byproduct formed during the reaction.[2][5] The THF co-solvent ensures miscibility with the incoming organic phase.

-

-

Reaction Setup & Cooling:

-

Equip the flask with a magnetic stirrer and a thermometer.

-

Cool the solution to between -5°C and 0°C using an ice-salt bath.

-

Causality: The acylation reaction is highly exothermic.[6] Aggressive cooling is essential to prevent a runaway reaction, minimize the formation of side products from hydrolysis of the acyl chloride, and ensure selective N-acylation.

-

-

Acylation (Addition of Acyl Chloride):

-

Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred hydroxylamine solution over approximately 1 hour.[5][7]

-

Critical Control: Maintain the internal reaction temperature below 5°C throughout the addition.

-

Causality: Slow, dropwise addition is paramount for temperature control.[7] Using an anhydrous solvent for the acyl chloride prevents its premature hydrolysis to 4-methoxybenzoic acid, which would decrease the yield.[8]

-

-

Reaction Completion:

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the reaction warm to room temperature.

-

Continue stirring for 2-3 hours to ensure the reaction proceeds to completion.[7]

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxybenzoyl chloride starting material.

-

-

Work-up and Isolation:

-

Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the THF.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution to pH ~2-3 by adding 1 M HCl. A white precipitate of the product should form.

-

Causality: N-Hydroxy-4-methoxybenzamide is a hydroxamic acid, which is acidic. It is soluble in its basic salt form but precipitates out of the aqueous solution upon neutralization/acidification.[5]

-

Stir the cold slurry for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl).

-

Dry the product under vacuum to a constant weight.

-

-

Purification (Optional):

-

If required, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity N-Hydroxy-4-methoxybenzamide.

-

Caption: Figure 2: Step-by-Step Experimental Workflow.

Safety & Reagent Handling: A Prerequisite for Success

Adherence to strict safety protocols is non-negotiable.

-

4-Methoxybenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water, releasing corrosive HCl gas.[9] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10] Store in a cool, dry place away from moisture and incompatible materials like bases and oxidizing agents.[9][11]

-

Hydroxylamine Hydrochloride: While more stable than free hydroxylamine, it is still harmful if swallowed or in contact with skin and can cause skin irritation. Avoid creating dust. Handle with appropriate PPE.

-

General Precautions: The reaction is exothermic and generates gas (CO₂ from bicarbonate). Ensure the setup is not a closed system to avoid pressure buildup. All waste should be neutralized and disposed of according to institutional guidelines.

Product Characterization & Validation

Confirming the identity and purity of the synthesized N-Hydroxy-4-methoxybenzamide is a critical final step.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [12] |

| ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, OH), δ ~9.0 (s, 1H, NH), δ ~7.8 (d, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~164 (C=O), δ ~161 (Ar-C-O), δ ~128 (Ar-CH), δ ~125 (Ar-C-C=O), δ ~113 (Ar-CH), δ ~55 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (O-H, N-H stretch), ~1640 (C=O, Amide I), ~1605, 1510 (Ar C=C), ~1250 (C-O stretch) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 166.05 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on data for similar structures like 4-methoxybenzamide.[13]

References

-

Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

-

4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents.

- The preparation method of 4-hydroxybenzoyl chloride. Google Patents.

-

Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

-

N-(4-Chlorophenyl)-4-methoxybenzamide. ResearchGate. Available at: [Link]

-

N-Hydroxy-4-methoxybenzamide. PubChem. Available at: [Link]

-

N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses. Available at: [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

MCQ-230 About Hydroxyl amine & acid chloride. YouTube. Available at: [Link]

-

Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Publications. Available at: [Link]

-

N-Acylation in combinatorial chemistry. ARKAT USA. Available at: [Link]

-

The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. ACS Publications. Available at: [Link]

-

Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) | Request PDF. ResearchGate. Available at: [Link]

-

Supporting Information - N-benzyl-4-methoxybenzamide. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

N-Hydroxy-4-methoxybenzamide chemical properties and structure

An In-depth Technical Guide to N-Hydroxy-4-methoxybenzamide: Chemical Properties, Synthesis, and Biological Activity

This guide provides a comprehensive technical overview of N-Hydroxy-4-methoxybenzamide, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond basic data to explain the causality behind its chemical properties, synthetic methodologies, and biological function, with a particular focus on its role as a potential histone deacetylase (HDAC) inhibitor.

N-Hydroxy-4-methoxybenzamide, also known as p-anisohydroxamic acid, belongs to the hydroxamic acid class of organic compounds. The defining feature of this class, the -C(=O)N(OH)- functional group, imparts critical chemical and biological properties, most notably the ability to act as a powerful bidentate chelator for metal ions. This characteristic is the cornerstone of its application in drug discovery, where the hydroxamic acid moiety is a well-established pharmacophore for inhibiting zinc-dependent metalloenzymes.[1][2]

One of the most therapeutically relevant targets for hydroxamic acids are histone deacetylases (HDACs).[3][4][5] These enzymes play a crucial role in epigenetic regulation by altering the acetylation state of histone proteins, thereby controlling gene expression. The dysregulation of HDACs is implicated in numerous cancers and neurological disorders, making HDAC inhibitors a vital area of therapeutic research.[3][4] N-Hydroxy-4-methoxybenzamide serves as a valuable scaffold and chemical probe for exploring the structure-activity relationships of HDAC inhibition.

Chemical Identity and Structure

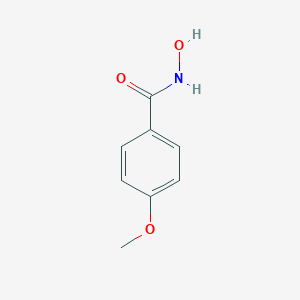

The foundational step in understanding any compound is to establish its precise chemical identity. N-Hydroxy-4-methoxybenzamide is an achiral molecule comprised of a central benzamide core, substituted with a methoxy group at the para (4-) position of the phenyl ring and a hydroxyl group on the amide nitrogen.

Caption: 2D Structure of N-Hydroxy-4-methoxybenzamide.

Table 1: Chemical Identifiers for N-Hydroxy-4-methoxybenzamide

| Identifier | Value | Source |

| IUPAC Name | N-hydroxy-4-methoxybenzamide | [6] |

| CAS Number | 10507-69-4 | [6] |

| Molecular Formula | C₈H₉NO₃ | [6] |

| SMILES | COC1=CC=C(C=C1)C(=O)NO | [6] |

| InChIKey | RFCBPAJDLZMJPL-UHFFFAOYSA-N | [6] |

| Synonyms | p-Anisohydroxamic acid, 4-Methoxybenzohydroxamic acid | [6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental and biological systems, influencing everything from solubility in reaction solvents to bioavailability in cellular assays.

Table 2: Physicochemical Properties of N-Hydroxy-4-methoxybenzamide

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 154-159 °C | Sigma-Aldrich |

| Topological Polar Surface Area | 58.6 Ų | [6] |

| XlogP (Predicted) | 0.2 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

The moderate polar surface area and low predicted octanol-water partition coefficient (XlogP) suggest that the molecule possesses a degree of aqueous solubility while retaining sufficient lipophilicity to have potential for membrane permeability, a balanced profile often sought in drug candidates.

Synthesis and Purification

The synthesis of N-Hydroxy-4-methoxybenzamide is reliably achieved via a two-step process starting from the commercially available 4-methoxybenzoic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydroxylamine. This approach is robust, high-yielding, and a standard procedure for preparing benzohydroxamic acids.

Caption: Workflow for the synthesis of N-Hydroxy-4-methoxybenzamide.

Experimental Protocol:

Part A: Synthesis of 4-Methoxybenzoyl Chloride [7][8]

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 4-methoxybenzoic acid (1 equivalent) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Expertise & Experience: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more reactive acylating agent than thionyl chloride itself, accelerating the conversion.

-

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature. The addition is exothermic and will be accompanied by the evolution of SO₂ and HCl gas.

-

Reaction: Heat the mixture to reflux (approx. 60-70°C) for 2-5 hours. The reaction progress can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-methoxybenzoyl chloride (a solid or oil) is typically used in the next step without further purification.

Part B: Synthesis of N-Hydroxy-4-methoxybenzamide [9]

-

Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in an aqueous solution of sodium hydroxide (3.0 equivalents) at 0°C. This neutralizes the hydrochloride salt to generate free hydroxylamine, a potent nucleophile.

-

Amidation Reaction: Dissolve the crude 4-methoxybenzoyl chloride from Part A in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

Addition: Add the acyl chloride solution dropwise to the vigorously stirred, cold hydroxylamine solution. This reaction is highly exothermic; maintaining a low temperature is critical to prevent side reactions and degradation of the product. A white precipitate of the product should form.

-

Trustworthiness: The use of a biphasic system (e.g., DCM/water) with vigorous stirring maximizes the interfacial area for the reaction. The base in the aqueous layer neutralizes the HCl byproduct generated during the amidation, driving the reaction to completion.

-

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts (e.g., NaCl) and then with a small amount of cold diethyl ether or DCM to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Hydroxy-4-methoxybenzamide as a white crystalline solid.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The data presented below are predicted values based on the known structure and spectral data from closely related analogs.[10][11]

Caption: Analytical workflow for structural confirmation.

Table 3: Predicted Spectroscopic Data for N-Hydroxy-4-methoxybenzamide

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | δ ~11.0 ppm (s, 1H, N-OH ), δ ~9.0 ppm (s, 1H, NH -OH), δ ~7.7 ppm (d, 2H, Ar-H ortho to C=O), δ ~7.0 ppm (d, 2H, Ar-H ortho to OMe), δ ~3.8 ppm (s, 3H, -OCH₃ ) |

| ¹³C NMR (in DMSO-d₆) | δ ~164 ppm (C =O), δ ~162 ppm (Ar-C -OMe), δ ~129 ppm (Ar-C H ortho to C=O), δ ~125 ppm (Ar-C -C=O), δ ~114 ppm (Ar-C H ortho to OMe), δ ~56 ppm (-OC H₃) |

| FTIR (KBr pellet, cm⁻¹) | ~3300-3100 cm⁻¹ (broad, O-H & N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1640 cm⁻¹ (strong, C=O Amide I stretch), ~1600, 1510 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (Ar-O-C stretch) |

| Mass Spec. (ESI+) | m/z 168.06 ([M+H]⁺), m/z 190.04 ([M+Na]⁺) |

-

NMR Interpretation: The aromatic protons are expected to display a characteristic AA'BB' splitting pattern (appearing as two distinct doublets) due to the para-substitution. The N-H and O-H protons are acidic and their signals may be broad and are exchangeable with D₂O.

-

Mass Spec Fragmentation: The molecular ion peak ([M]⁺˙ at m/z 167) should be observable. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-methoxybenzoyl cation (m/z 135).

Biological Activity & Mechanism of Action

The primary biological relevance of N-Hydroxy-4-methoxybenzamide stems from its hydroxamic acid moiety, a powerful zinc-binding group. This enables it to inhibit zinc-dependent histone deacetylases (HDACs).[1][2]

Mechanism of HDAC Inhibition: In the cell nucleus, DNA is tightly wound around histone proteins. The acetylation of lysine residues on these histones, a process regulated by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that allows for gene transcription. HDACs reverse this process by removing acetyl groups, resulting in condensed chromatin (heterochromatin) and gene silencing.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. N-Hydroxy-4-methoxybenzamide and other hydroxamic acid-based inhibitors function by directly targeting the enzyme's active site. The hydroxamic acid group chelates the Zn²⁺ ion that is essential for the catalytic activity of the HDAC enzyme. This binding event blocks the active site, preventing the deacetylation of histones, which leads to hyperacetylation, re-expression of silenced genes, and ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for N-Hydroxy-4-methoxybenzamide is not widely available, precautionary measures can be established based on data from structurally similar compounds like 4-methoxybenzamide and other benzamide derivatives.[12][13]

-

Potential Hazards:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container to protect from moisture and air.

-

Keep in a cool, dry, and dark place. For long-term stability, storage in a refrigerator is recommended for many hydroxamic acids.[14]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.

-

Conclusion

N-Hydroxy-4-methoxybenzamide is more than a simple organic molecule; it is a well-defined chemical tool and a building block for advanced therapeutic design. Its straightforward synthesis, combined with the potent biological activity conferred by the hydroxamic acid functional group, makes it a subject of continuing interest. This guide has provided a comprehensive framework for its properties, synthesis, characterization, and mechanism of action, grounding theoretical knowledge in practical, field-proven insights to support the work of researchers and drug development professionals.

References

-

SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Retrieved from [Link]

-

Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Retrieved from [Link]

- Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.

-

PubChem. (n.d.). N-Hydroxy-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kozikowski, A. P., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7436–7440. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2024). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 263, 116003. Retrieved from [Link]

-

Periyasamy, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. ResearchGate. Retrieved from [Link]

-

Al-Oraibi, A. (2018). A Convenient Method for the Preparation of Hydroxamic Acids. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Retrieved from [Link]

-

National Institutes of Health. (2011). Methods for Hydroxamic Acid Synthesis. PubMed Central. Retrieved from [Link]

-

Sleiman, S. F., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Journal of Neuroscience, 34(43), 14328–14337. Retrieved from [Link]

-

S. G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). US10501579B2 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.

-

National Institutes of Health. (2019). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

-

MDPI. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 25(15), 3485. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

SciELO México. (2017). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society, 61(1), 58-64. Retrieved from [Link]

-

MassBank. (2014). MSBNK-MetaboLights-ML001651 - 4-hydroxybenzaldehyde. Retrieved from [Link]

-

bioRxiv. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 10). How Should Hydroiodic Acid Be Stored? [Video]. YouTube. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-HYDROXY-4-METHOXYBENZAMIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

-

Ingenta Connect. (2014). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 21(25), 2942-2962. Retrieved from [Link]

- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

PubMed. (2003). Acetohydroxyacid synthase: a new enzyme for chiral synthesis of R-phenylacetylcarbinol. Biotechnology and Bioengineering, 83(5), 554-561. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

IRIS Unimore. (2025). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | MDPI [mdpi.com]

- 5. A Structural Insight into Hydroxamic Acid Based Histone Deacetyla...: Ingenta Connect [ingentaconnect.com]

- 6. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. researchgate.net [researchgate.net]

solubility and stability of N-Hydroxy-4-methoxybenzamide

An In-depth Technical Guide to the Physicochemical Characterization of N-Hydroxy-4-methoxybenzamide: Solubility and Stability Profiling

Foreword: A Strategic Approach to Pre-formulation

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which a successful formulation is built. For N-Hydroxy-4-methoxybenzamide (also known as p-anisohydroxamic acid), a hydroxamic acid derivative with potential therapeutic applications, a comprehensive analysis of its solubility and stability is paramount. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the complete characterization of this specific molecule. As your Senior Application Scientist, my goal is to not only provide protocols but to illuminate the scientific reasoning behind each step, empowering you to generate a robust, self-validating data package for your research and development programs.

We will proceed from the foundational—the molecule's intrinsic properties—to the practical application of this knowledge in robust experimental designs. This document is structured to guide a researcher through the process of determining the critical solubility and stability attributes of N-Hydroxy-4-methoxybenzamide, from initial assessment to the identification of potential degradation pathways.

Foundational Physicochemical Properties

Before embarking on experimental work, it is crucial to collate the known information about the target molecule. N-Hydroxy-4-methoxybenzamide is a distinct chemical entity, and its structure dictates its behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| CAS Number | 10507-69-4 | PubChem[1] |

| Computed XlogP | 0.2 | PubChem[1] |

| Melting Point | 154-159 °C | Sigma-Aldrich |

The structure combines a methoxy-substituted aromatic ring with a hydroxamic acid functional group (-C(=O)N-OH). The N-hydroxy functionality imparts acidic properties, while the overall structure suggests moderate polarity, as indicated by the low computed octanol-water partition coefficient (XlogP) of 0.2[1]. This low value hints at a preference for aqueous environments over lipid ones, though its absolute aqueous solubility remains to be determined. The presence of hydrogen bond donors (N-OH, N-H) and acceptors (C=O, OCH₃, N-OH) suggests that solubility will be highly dependent on the solvent system and pH.

Ionization Constant (pKa) Determination

The pKa is arguably the most critical parameter influencing both solubility and stability. It dictates the extent of ionization at any given pH, which in turn governs the molecule's interaction with aqueous and organic media. For N-Hydroxy-4-methoxybenzamide, the hydroxamic acid moiety is the primary acidic center.

Rationale for Method Selection

Given that the molecule possesses a chromophore (the substituted benzene ring), UV-Vis spectrophotometry is an excellent and widely used method for pKa determination[2][3]. The principle is based on the fact that the ionized and non-ionized forms of the molecule will have different electronic configurations and thus different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of N-Hydroxy-4-methoxybenzamide (e.g., 1 mg/mL) in a suitable organic solvent in which it is freely soluble, such as methanol or acetonitrile.

-

Preparation of Buffer Systems: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: For each pH point, add a small, constant volume of the stock solution to a larger, constant volume of the buffer solution. The final concentration should be low enough to ensure complete dissolution and to be within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH solution against a buffer blank.

-

Data Analysis:

-

Identify the wavelength(s) where the maximum difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is observed.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at the midpoint of the resulting sigmoid curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Solubility Profile

A comprehensive solubility profile is essential for guiding formulation development, from early discovery screens to late-stage dosage form design.

pH-Dependent Aqueous Solubility

The solubility of an ionizable compound like N-Hydroxy-4-methoxybenzamide is highly dependent on the pH of the aqueous medium.

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability. It ensures that the solution is truly saturated with the compound, providing a thermodynamic solubility value.

-

Preparation of Media: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess amount of solid N-Hydroxy-4-methoxybenzamide to vials containing each buffer. The excess solid is crucial to ensure saturation.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points until the concentration plateaus.

-

Phase Separation: Separate the solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant and quantify the concentration of dissolved N-Hydroxy-4-methoxybenzamide using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 4.0).

-

pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.

Solubility in Pharmaceutical Solvents

Understanding the solubility in common pharmaceutical co-solvents and vehicles is critical for developing liquid or semi-solid formulations.

The chosen solvents should represent a range of polarities and hydrogen bonding capabilities relevant to pharmaceutical formulations. Based on the structure of N-Hydroxy-4-methoxybenzamide, solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are common and appropriate choices.

The shake-flask method described in 3.1.2 can be adapted for organic solvents. The primary difference will be the analytical finish. The saturated solvent solution will be diluted with a suitable mobile phase for HPLC analysis.

| Solvent System | Expected Solubility Behavior | Rationale |

| pH 1.2 Buffer | Low | The molecule will be in its neutral, non-ionized form, which typically has lower aqueous solubility. |

| pH 7.4 Buffer | Moderate to High | Depending on the pKa, a significant fraction of the molecule may be in its ionized (conjugate base) form, which is more water-soluble. |

| Ethanol | Moderate to High | The hydroxyl group and moderate polarity should allow for good interaction. |

| Propylene Glycol | High | The multiple hydroxyl groups can act as both hydrogen bond donors and acceptors. |

| PEG 400 | High | Similar to propylene glycol, the ether oxygens and terminal hydroxyls provide ample opportunities for solvation. |

| DMSO | Very High | A powerful aprotic solvent capable of dissolving a wide range of compounds. Often used in early-stage in vitro assays[4]. |

Stability Profile and Forced Degradation

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency over time. Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways[5][6]. This information is essential for developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

-

Detector and Wavelength Selection: Given the aromatic nature of N-Hydroxy-4-methoxybenzamide, a UV detector is appropriate. The analytical wavelength should be chosen at the absorbance maximum (λmax) of the parent compound to ensure sensitivity. A photodiode array (PDA) detector is highly recommended as it can detect peaks at multiple wavelengths and assess peak purity.

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a versatile starting point for moderately polar compounds. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled to ensure consistent retention and peak shape, ideally at a pH at least 2 units away from the compound's pKa.

-

Forced Degradation: Subject the compound to forced degradation conditions (see Section 4.2) to generate a mixture of the parent drug and its degradation products.

-

Method Optimization: Inject the mixture from the forced degradation studies and optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

Forced Degradation Studies

Forced degradation studies expose N-Hydroxy-4-methoxybenzamide to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.

Prepare solutions of N-Hydroxy-4-methoxybenzamide (e.g., 1 mg/mL) and subject them to the following conditions. A control sample (protected from stress) should be analyzed concurrently.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The hydroxamic acid moiety may be susceptible to hydrolysis. A study on a similar compound, N-(α-Hydroxy-4-methoxybenzyl)benzamide, showed an acid-catalyzed reaction mechanism[7].

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. Amide bonds are generally susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The electron-rich aromatic ring and the N-hydroxy group could be sites of oxidation.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze the stressed samples using the developed stability-indicating HPLC-PDA method. For any significant degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradant. By comparing the mass of the degradant to the parent compound and analyzing the fragmentation pattern, a putative structure can be proposed[8][9].

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the thorough characterization of the . By following these detailed protocols and understanding the rationale behind them, researchers can generate a high-quality, reliable data package. This data is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to the design of robust and effective pharmaceutical formulations. The principles and methodologies outlined herein are fundamental to good scientific practice in the pharmaceutical industry and will ensure a deep and actionable understanding of this promising molecule.

References

-

pH Rate Profile for N‐(α‐Hydroxy‐4‐methoxybenzyl)benzamide (5 a) in... . ResearchGate. [Link]

-

N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 . PubChem. [Link]

-

LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity . PubMed. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . NIH. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . [Link]

-

Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines . SciELO. [Link]

-

A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations . ResearchGate. [Link]

-

LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine . Hilaris Publisher. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International - Chromatography Online. [Link]

-

Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin . ResearchGate. [Link]

-

Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies . SciSpace. [Link]

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration . Asian Journal of Pharmaceutical Analysis. [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy . ResearchGate. [Link]

-

Stability-indicating HPLC method optimization using quality . Journal of Applied Pharmaceutical Science. [Link]

-

(PDF) Organic solvents in the pharmaceutical industry . ResearchGate. [Link]

-

LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron | Request PDF . ResearchGate. [Link]

-

4-Methoxy-N-hydroxybenzamide | Chemical Substance Information . J-GLOBAL. [Link]

-

Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures . Semantic Scholar. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene) . RJPBCS. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review . Indian Journal of Pharmaceutical Education and Research. [Link]

-

Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF . ACG Publications. [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . [Link]

-

LIST OF SOLVENTS INCLUDED IN THE GUIDANCE . FDA. [Link]

-

Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) . Cheméo. [Link]

-

Stability Indicating HPLC Method Development: A Review . International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide . MDPI. [Link]

-

Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system . PubMed. [Link]

-

(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity . ResearchGate. [Link]

-

N-HYDROXY-4-METHOXYBENZAMIDE . Gsrs. [Link]

Sources

- 1. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

Chemo-Structural Analysis and Synthetic Utility of N-Hydroxy-4-methoxybenzamide

Executive Summary & Chemical Identity

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or p-Anisohydroxamic acid) represents a critical pharmacophore in medicinal chemistry. Unlike its parent amide, the N-hydroxy derivative possesses a hydroxamic acid functionality (

This compound serves as a foundational model for Histone Deacetylase (HDAC) inhibitors , where the hydroxamic acid moiety acts as a "warhead" to chelate the zinc ion (

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value | Unit | Notes |

| IUPAC Name | N-Hydroxy-4-methoxybenzamide | - | - |

| CAS Registry Number | 10507-69-4 | - | Primary identifier |

| Molecular Formula | - | - | |

| Molecular Weight | 167.16 | g/mol | Average mass |

| Monoisotopic Mass | 167.0582 | Da | For HRMS calibration |

| pKa (Predicted) | ~8.8 | - | Acidic proton on |

| LogP | ~0.6 | - | Moderate lipophilicity |

| H-Bond Donors | 2 | - | |

| H-Bond Acceptors | 3 | - | Carbonyl O, Hydroxyl O, Methoxy O |

Synthetic Methodology

Expert Commentary: The synthesis of hydroxamic acids often suffers from the "Lossen Rearrangement" or O-acylation byproducts if conditions are not strictly controlled. The protocol below utilizes a Schotten-Baumann-like biphasic system or controlled low-temperature addition to favor N-acylation over O-acylation.

Reagents & Causality

-

4-Methoxybenzoyl Chloride: The activated electrophile. Generated fresh from the acid to ensure reactivity.

-

Hydroxylamine Hydrochloride (

): The nucleophile source. Must be freed from its salt form in situ. -

Potassium Carbonate (

): Acts as a proton scavenger. We prefer carbonate over hydroxide to minimize hydrolysis of the sensitive acid chloride.

Step-by-Step Protocol

Step 1: Preparation of the Nucleophile (In Situ)

-

Dissolve

(1.5 equiv) in a minimal volume of water. -

Cool to 0°C in an ice bath.

-

Slowly add

(3.0 equiv) dissolved in water.-

Critical Check: Ensure the internal temperature remains <5°C. Exotherms here can degrade hydroxylamine.

-

Step 2: Acylation

-

Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate.

-

Add the organic acid chloride solution dropwise to the aqueous hydroxylamine solution under vigorous stirring.

-

Why? The biphasic system protects the product from hydrolysis. The nucleophilic attack happens at the interface.

-

-

Maintain stirring at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

Step 3: Isolation & Purification

-

Separate layers. Extract the aqueous layer with Ethyl Acetate (2x).

-

Combine organic layers and wash with 1N HCl (to remove unreacted hydroxylamine) and Brine.

-

Dry over

and concentrate in vacuo. -

Recrystallization: Use Ethyl Acetate/Hexane. The product should precipitate as a white/off-white solid.

Synthetic Workflow Diagram

Figure 1: Biphasic synthesis pathway minimizing O-acylation side reactions.

Structural Biology & Mechanism of Action

The primary utility of N-Hydroxy-4-methoxybenzamide in drug discovery is its function as a Zinc Binding Group (ZBG) .

The Pharmacophore: Hydroxamic Acid

In the context of HDAC inhibition, the molecule operates via a "Chelation-Interaction" mechanism:[1]

-

Cap Group (Methoxybenzene): Occupies the entrance of the enzyme active site, providing steric selectivity.

-

Linker (Benzamide bond): Positions the warhead.

-

Warhead (Hydroxamic Acid): Enters the tubular pocket and coordinates the catalytic

ion.

This bidentate chelation displaces the water molecule required for the deacetylation of lysine residues on histone tails, thereby silencing the enzyme's activity.

Zinc Chelation Model

Figure 2: Bidentate chelation mode of the hydroxamic acid warhead with the catalytic Zinc ion.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, use the following validation checkpoints.

A. The Ferric Chloride Test (Colorimetric)

-

Protocol: Dissolve 1 mg of product in 1 mL Methanol. Add 2 drops of 1%

solution. -

Expected Result: Immediate development of a deep red/violet color .

-

Mechanism: Formation of a colored Iron(III)-hydroxamate complex. Absence of color indicates failure of the reaction (hydrolysis to acid).

B. NMR Characterization (Diagnostic Signals)

-

NMR (DMSO-

-

ppm (broad s, 1H,

-

ppm (broad s, 1H,

-

ppm (s, 3H,

-

and

-

ppm (broad s, 1H,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221131, N-Hydroxy-4-methoxybenzamide. Retrieved from [Link]

-

Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Retrieved from [Link]

Sources

- 1. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 2. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of N-hydroxycinnamamide-based HDAC inhibitors with improved HDAC inhibitory activity and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

different methods for synthesizing N-Hydroxy-4-methoxybenzamide

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-4-methoxybenzamide

Foreword: Strategic Approaches to a Key Synthetic Intermediate

N-Hydroxy-4-methoxybenzamide, also known as 4-methoxybenzohydroxamic acid, is a valuable molecule in medicinal chemistry and materials science.[1][2][3] As a hydroxamic acid, it possesses the characteristic -C(=O)N(OH)- functional group, which acts as a powerful metal chelator and a hydrogen bond donor/acceptor. This functionality makes it a common structural motif in various biologically active compounds, including histone deacetylase (HDAC) inhibitors. This guide provides an in-depth exploration of the primary synthetic routes to this target, moving beyond simple procedural lists to dissect the mechanistic rationale and practical considerations essential for successful laboratory execution.

Chapter 1: The Foundational Strategy: Nucleophilic Acyl Substitution with Hydroxylamine

The most prevalent and reliable methods for constructing N-Hydroxy-4-methoxybenzamide hinge on the reaction of a nucleophilic hydroxylamine species with an electrophilic 4-methoxybenzoyl derivative. The choice of the starting benzoyl compound dictates the reaction's reactivity, required conditions, and overall efficiency. The core mechanism involves the attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the activated 4-methoxybenzoic acid derivative.

Figure 2: Experimental workflow for the ester-based synthesis.

Method 1.2: Synthesis from an Acyl Chloride

For a more rapid conversion, 4-methoxybenzoyl chloride can be employed. This method leverages the high electrophilicity of the acyl chloride, which reacts readily with hydroxylamine under milder conditions than the corresponding ester.

Mechanistic Causality: The reaction is a direct and highly favorable nucleophilic acyl substitution. The primary challenge is controlling the reaction's exothermicity and managing the hydrogen chloride (HCl) byproduct. A base, such as pyridine or aqueous sodium hydroxide, is required to neutralize the HCl as it forms.

Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride

-

Preparation of 4-Methoxybenzoyl Chloride (Handle in Fume Hood):

-

Suspend 4-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq.) at room temperature.

-

Heat the mixture to reflux until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly or purified by distillation.

-

-

Reaction with Hydroxylamine:

-

Dissolve hydroxylamine hydrochloride (1.0 eq.) in aqueous sodium hydroxide solution at 0°C.

-

Separately, dissolve the crude 4-methoxybenzoyl chloride in a water-immiscible solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred hydroxylamine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Chapter 2: Direct Activation of Carboxylic Acid

Modern coupling reagents allow for the direct conversion of 4-methoxybenzoic acid to its corresponding hydroxamic acid without isolating an activated intermediate. This approach is particularly advantageous for its mild reaction conditions.

Mechanistic Causality: Coupling agents like 1-Propanephosphonic acid cyclic anhydride (T3P) activate the carboxylic acid's carbonyl group, forming a highly reactive intermediate (e.g., a mixed anhydride). [4]This intermediate is then susceptible to immediate nucleophilic attack by hydroxylamine, which is present in the same pot, to form the desired product.

Experimental Protocol: T3P-Mediated Direct Coupling

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethyl acetate or DMF.

-

Add a base, such as pyridine or triethylamine (2.2 eq.), to the mixture and stir until all solids dissolve.

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add T3P (1.2 eq., typically as a 50% solution in ethyl acetate) to the cold reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization.

-

Chapter 3: Comparative Analysis and Practical Considerations

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages & Considerations |

| Ester Route | Methyl 4-methoxybenzoate | NH₂OH·HCl, KOH/NaOH | 60-90% | Cost-effective, scalable, reliable, avoids highly corrosive intermediates. [5] | Slower reaction time; requires preparation of free hydroxylamine. |

| Acyl Chloride Route | 4-Methoxybenzoic Acid | SOCl₂, NH₂OH·HCl, Base | 70-95% | Fast reaction, high yields. | Two-step process, acyl chloride is moisture-sensitive, uses corrosive reagents. |

| Direct Coupling | 4-Methoxybenzoic Acid | Coupling Agent (T3P), NH₂OH·HCl, Base | 70-90% | Mild conditions, one-pot procedure. [4] | Coupling agents can be expensive; requires careful purification to remove byproducts. |

Chapter 4: Safety and Reagent Handling

The synthesis of N-Hydroxy-4-methoxybenzamide involves several hazardous materials that require strict adherence to safety protocols.

-

Hydroxylamine and its Salts: Hydroxylamine is a powerful reducing agent and can be explosive in its pure, anhydrous form. It is almost always handled as a more stable salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. [6]Even so, it is a skin and respiratory irritant.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic HCl and SO₂ gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Strong Bases (KOH, NaOH): Caustic and can cause severe skin and eye burns. Handle with care, wearing appropriate gloves and eye protection.

-

Organic Solvents: Solvents such as methanol, dichloromethane, and toluene are flammable and/or toxic. Ensure adequate ventilation and avoid ignition sources.

References

-

Khan, I., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

- Google Patents. (2014). Preparation method of hydroxamic acid or hydroxamic acid salt. CN103922968A.

-

Fun, H. K., et al. (2009). 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

- Google Patents. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. CN102557903A.

-

Siswandono, S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Jurnal Teknologi. Available at: [Link]

-

PubChem. (n.d.). N-Hydroxy-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Reddy, P. G., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved January 31, 2026, from [Link]

- Google Patents. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. US7728168B2.

- Google Patents. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase. US20060009658A1.

-

ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. Retrieved January 31, 2026, from [Link]

- Google Patents. (2014). Preparation method of methoxybenzoic acid. CN104151157A.

-

Malik, I., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 31, 2026, from [Link]

- Google Patents. (2022). A kind of synthetic method of methoxylamine hydrochloride. CN115490611A.

-

J-GLOBAL. (n.d.). 4-Methoxy-N-hydroxybenzamide. Japan Science and Technology Agency. Retrieved January 31, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2016). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

- Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN101538212A.

-

Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved January 31, 2026, from [Link]

-

Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine... Retrieved January 31, 2026, from [Link]

-

Global Substance Registration System. (n.d.). N-HYDROXY-4-METHOXYBENZAMIDE. Retrieved January 31, 2026, from [Link]

Sources

- 1. N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-N-hydroxybenzamide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

N-Hydroxy-4-methoxybenzamide starting materials and reagents

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of N-Hydroxy-4-methoxybenzamide

Introduction

N-Hydroxy-4-methoxybenzamide, also known as p-anisohydroxamic acid, is an important organic compound featuring a hydroxamic acid functional group.[1][2] This moiety is a powerful bidentate chelator for various metal ions, which underpins the significant biological activities of many hydroxamic acid derivatives.[3][4] Consequently, N-Hydroxy-4-methoxybenzamide serves as a crucial intermediate in the development of pharmaceuticals, particularly in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors for anticancer therapies.[3][4] This guide provides a comprehensive technical overview of the primary synthetic routes, starting materials, and reagents required for its preparation, aimed at researchers and professionals in organic synthesis and drug development.

Core Synthetic Strategies: An Overview

The synthesis of N-Hydroxy-4-methoxybenzamide fundamentally involves the formation of an amide bond between a 4-methoxybenzoyl group and hydroxylamine. The choice of starting material dictates the specific reagents and conditions required to achieve this transformation efficiently. The three principal pathways commence from:

-

4-Methoxybenzoyl Chloride: A highly reactive acid chloride.

-

Methyl or Ethyl 4-Methoxybenzoate: A stable and common ester derivative.

-

4-Methoxybenzoic Acid: The parent carboxylic acid, requiring activation.

Each route presents distinct advantages regarding reactivity, cost, and operational simplicity. The selection of a particular pathway often depends on the scale of the synthesis, available laboratory equipment, and desired purity of the final product.

Synthetic Route A: From 4-Methoxybenzoyl Chloride

This is arguably the most direct and rapid method due to the high electrophilicity of the acyl chloride. The reaction is a nucleophilic acyl substitution where hydroxylamine attacks the carbonyl carbon of 4-methoxybenzoyl chloride.

Starting Material:

-

4-Methoxybenzoyl Chloride (Anisoyl chloride): A crystalline solid or liquid (depending on purity) that is highly reactive and sensitive to moisture. It can be purchased commercially or prepared from 4-methoxybenzoic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Core Reagents:

-

Hydroxylamine (NH₂OH): The key nucleophile. It is most commonly available as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate ([NH₃OH]₂SO₄). These salts are stable, crystalline solids.

-

Base: Essential for two critical functions:

-

To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

-